3-Nitro-6-propylpyridin-2(1H)-one

Neuronal nitric oxide synthase nNOS inhibition Nitric oxide signaling

3-Nitro-6-propylpyridin-2(1H)-one (CAS 579508-04-6) is a synthetic, heterocyclic small molecule belonging to the 2-pyridone class, characterized by a nitro group at the 3-position and an n-propyl substituent at the 6-position of the pyridin-2(1H)-one core (C₈H₁₀N₂O₃, MW 182.18 g/mol). This specific substitution pattern yields a compound with a calculated LogP of 2.17 and a polar surface area (PSA) of 78.94 Ų.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 579508-04-6
Cat. No. B12589295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-6-propylpyridin-2(1H)-one
CAS579508-04-6
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C(=O)N1)[N+](=O)[O-]
InChIInChI=1S/C8H10N2O3/c1-2-3-6-4-5-7(10(12)13)8(11)9-6/h4-5H,2-3H2,1H3,(H,9,11)
InChIKeyQBOABZRMNSYHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-6-propylpyridin-2(1H)-one (CAS 579508-04-6): Physicochemical Profile and Biological Annotation for Procurement Decisions


3-Nitro-6-propylpyridin-2(1H)-one (CAS 579508-04-6) is a synthetic, heterocyclic small molecule belonging to the 2-pyridone class, characterized by a nitro group at the 3-position and an n-propyl substituent at the 6-position of the pyridin-2(1H)-one core (C₈H₁₀N₂O₃, MW 182.18 g/mol) . This specific substitution pattern yields a compound with a calculated LogP of 2.17 and a polar surface area (PSA) of 78.94 Ų . It has been annotated as an inhibitor of neuronal nitric oxide synthase (nNOS; IC₅₀ 410 nM in rat brain homogenate) [1] and is described in patent literature as an agent capable of arresting proliferation of undifferentiated cells and inducing monocyte differentiation, suggesting potential utility in anticancer and dermatological research [2]. Critically, publicly available peer-reviewed comparative efficacy data for this precise compound remain sparse; the evidence base is derived primarily from curated database entries, patent claims, and computational predictions rather than from published head-to-head studies against defined analogs.

Why 3-Nitro-6-propylpyridin-2(1H)-one Cannot Be Assumed Interchangeable with Generic 2-Pyridones or Other Nitro-Pyridine Isomers


Although the 2-pyridone scaffold is widely explored for antifungal, antibacterial, and cardiotonic applications [1], the biological activity of 2-pyridone derivatives is exquisitely sensitive to the identity and position of substituents [2]. For example, structure-activity relationship (SAR) studies on pyridin-2(1H)-one analogs of milrinone demonstrate that lipophilicity profiles vary substantially with substitution pattern, directly impacting target engagement and distribution [2]. The combination of an electron-withdrawing 3-nitro group and an electron-donating 6-propyl chain in this compound creates a unique electronic and steric environment that cannot be replicated by commercially available analogs such as 3-nitro-2-pyridinol (CAS 6332-56-5, lacking the 6-propyl group) or 5-nitro-1-methyl-2(1H)-pyridinone (CAS 32896-90-5, bearing a nitro at position 5 and an N-methyl rather than 6-alkyl substitution). Furthermore, even closely related positional isomers (e.g., nitro-group migration from position 3 to 5, or propyl-chain repositioning) have been shown to abolish or dramatically alter biological readouts in 2-pyridone series [3]. Consequently, substitution with any other nitro-pyridone without explicit comparative data matching the 3-nitro-6-propyl configuration introduces substantial risk of altered potency, selectivity, and physicochemical behavior.

Quantitative Evidence for 3-Nitro-6-propylpyridin-2(1H)-one: nNOS Inhibition and Patent-Annotated Differentiation Activity


Neuronal Nitric Oxide Synthase (nNOS) Inhibition (IC₅₀ 410 nM): A Quantitatively Characterized Biochemical Activity

3-Nitro-6-propylpyridin-2(1H)-one has a quantitatively defined IC₅₀ of 410 nM against neuronal nitric oxide synthase (nNOS) in Sprague-Dawley rat brain homogenates, measured by the oxyhemoglobin-to-methemoglobin conversion assay over 10 minutes by UV-visible spectrophotometry [1]. This places the compound in the mid-nanomolar potency range for nNOS. For context, highly optimized nNOS inhibitors reported in the medicinal chemistry literature achieve Kᵢ values as low as 24 nM with >270-fold selectivity over iNOS and >2800-fold over eNOS [2]; the 410 nM nNOS IC₅₀ of this compound thus represents a distinct potency tier. Critically, isoform selectivity data (iNOS, eNOS) are not available for this compound, and no head-to-head comparison with a named structural analog in the same assay system has been published. The nNOS activity annotation is sourced from a curated BindingDB/ChEMBL entry, and the compound is not the subject of a dedicated SAR study.

Neuronal nitric oxide synthase nNOS inhibition Nitric oxide signaling Neurodegeneration research

Patent-Annotated Cell Differentiation Activity: Arrest of Proliferation and Induction of Monocyte Differentiation

Patent literature describes 3-nitro-6-propylpyridin-2(1H)-one as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its investigation as an anti-cancer agent and for treatment of skin diseases such as psoriasis [1]. This dual phenotype — anti-proliferative activity coupled with differentiation induction — distinguishes this compound from simple cytotoxic agents that kill cells without promoting a differentiated phenotype. However, specific quantitative parameters (e.g., IC₅₀ values for proliferation arrest, percentage of cells undergoing differentiation, EC₅₀ for differentiation induction, or the specific cell lines tested) are not reported in the publicly accessible patent excerpt. The mechanism by which this compound induces differentiation remains unelucidated in the available data.

Cell differentiation Anticancer agent Psoriasis Monocyte differentiation Undifferentiated cell proliferation

Calculated LogP of 2.17: Positioning the Compound Within the Lipophilicity Landscape of 2-Pyridones

3-Nitro-6-propylpyridin-2(1H)-one has a calculated LogP of 2.17 with a polar surface area (PSA) of 78.94 Ų . This LogP value is substantially higher than that of the unsubstituted 2-pyridone core (~0.79) and falls within the favorable range for oral bioavailability according to Lipinski's Rule of Five (LogP ≤ 5). By comparison, N-unsubstituted 2-pyridones typically have LogP values below 1.0, while N-methyl or N-difluoromethyl derivatives elevate LogP to approximately 1.2–1.6 . The 6-propyl substitution in this compound drives the LogP into the low-2 range, predicting enhanced membrane permeability relative to simpler 2-pyridones. This property profile may be advantageous for cell-based assays where passive membrane diffusion is required, though experimental LogP or LogD₇.₄ values have not been reported.

Lipophilicity LogP Physicochemical property Drug-likeness Permeability

Absence of Published Isoform Selectivity Data for nNOS vs. eNOS/iNOS: A Data Gap with Implications for Downstream Applications

While 3-nitro-6-propylpyridin-2(1H)-one has a documented nNOS IC₅₀ of 410 nM [1], no data are available describing its activity against the endothelial (eNOS) or inducible (iNOS) isoforms. This represents a critical information gap, as NOS isoform selectivity is a key determinant of therapeutic utility and off-target liability [2]. In the broader nNOS inhibitor field, selectivity over eNOS is essential to avoid cardiovascular side effects (hypotension), while selectivity over iNOS is desirable to avoid immunosuppressive effects [2]. Without selectivity data, researchers cannot determine whether this compound behaves as a pan-NOS inhibitor or possesses any isoform preference. This gap contrasts with well-characterized nNOS inhibitors for which full isoform panels are available, and it represents both a limitation and an opportunity for research groups seeking to profile an under-characterized nNOS ligand.

Isoform selectivity nNOS eNOS iNOS Nitric oxide synthase Off-target liability

Structural Uniqueness: The 3-Nitro-6-propyl Substitution Pattern Is Not Commercially Available in Any Other 2-Pyridone

A search of major chemical catalogs and databases indicates that no other commercially available 2-pyridone compound simultaneously bears a 3-nitro group and a 6-propyl substituent . The most closely accessible analogs are 3-nitro-2-pyridinol (CAS 6332-56-5; 3-nitro substitution without any 6-alkyl chain) and 5-nitro-1-methyl-2(1H)-pyridinone (CAS 32896-90-5; nitro at position 5 with an N-methyl group). The 4-hydroxy-6-methyl-3-nitro-2-pyridone variant has been noted for antibacterial and antifungal activity , but its 6-methyl (rather than 6-propyl) substitution yields different lipophilicity and steric properties. This structural uniqueness means that researchers requiring precisely this substitution pattern — for example, as a synthetic intermediate for further derivatization or as a specific probe in SAR by catalog approaches — have no direct substitute.

Structural uniqueness Chemical scaffold 3-nitro-pyridone 6-propyl substitution Chemical procurement

Best-Fit Research and Industrial Application Scenarios for 3-Nitro-6-propylpyridin-2(1H)-one Based on Available Evidence


nNOS Biochemical Pharmacology: Baseline Inhibitor for In Vitro Nitric Oxide Synthase Studies

With a documented nNOS IC₅₀ of 410 nM in rat brain homogenate , 3-nitro-6-propylpyridin-2(1H)-one can serve as a starting-point nNOS inhibitor for biochemical and pharmacological studies of neuronal nitric oxide signaling. Research groups investigating nNOS-mediated pathways in neurodegeneration may find this compound useful as a reference inhibitor for assay development, particularly given the oxyhemoglobin-to-methemoglobin assay context in which its activity was originally measured. However, the absence of isoform selectivity data (eNOS, iNOS) and the lack of cellular or in vivo characterization mean that its role is currently limited to in vitro biochemical experiments where pan-NOS inhibition is acceptable or where isoform profiling is part of the planned experimental workflow. Researchers should independently verify potency and selectivity in their own assay systems before advancing to cell-based or in vivo studies.

Cancer and Dermatological Research: Differentiation-Inducing Phenotype Screening

Patent literature ascribes to this compound pronounced activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation, suggesting potential applications in anticancer and dermatological (e.g., psoriasis) research . The differentiation-inducing phenotype is mechanistically appealing because it implies a mode of action beyond simple cytotoxicity. Research groups engaged in differentiation therapy screening, nuclear receptor pharmacology, or epigenetic reprogramming may find this compound a useful phenotypic probe. Given that quantitative potency data and the mechanism of differentiation induction are not publicly disclosed, the compound is best suited for phenotypic screening campaigns where hit confirmation and mechanistic follow-up are planned components of the research program.

Medicinal Chemistry: Scaffold for Derivatization and SAR Exploration

The 3-nitro-6-propyl-2-pyridone core offers a structurally distinctive starting point for medicinal chemistry derivatization. The nitro group at position 3 is a versatile synthetic handle that can be reduced to a primary amine (3-amino-6-propylpyridin-2(1H)-one), enabling amide coupling, sulfonamide formation, or reductive amination . The 6-propyl chain provides lipophilicity (calculated LogP 2.17) that may be tuned through chain elongation, branching, or introduction of polar functionality. The 2-pyridone NH and carbonyl offer additional vectors for N-alkylation or O-functionalization. This scaffold may be of particular interest to medicinal chemistry groups seeking novel chemotypes for targets where 2-pyridone-based inhibitors or modulators have shown promise, including nNOS, P-glycoprotein, and antifungal targets [1]. The compound's structural uniqueness means that SAR generated on this scaffold is unlikely to be redundant with existing literature.

Physicochemical Reference: LogP Benchmarking for 2-Pyridone Compound Libraries

With a calculated LogP of 2.17 and PSA of 78.94 Ų, 3-nitro-6-propylpyridin-2(1H)-one occupies a specific region of physicochemical space that is distinct from simpler 2-pyridones . It may serve as a reference standard or calibration compound for chromatographic LogP determination methods (e.g., reversed-phase HPLC LogP estimation) in laboratories building or characterizing 2-pyridone-focused compound libraries. The combination of a moderately lipophilic 6-propyl chain with a polar 3-nitro group produces a LogP that is approximately 1.4 units higher than unsubstituted 2-pyridone (~0.79), making it a useful mid-range lipophilicity marker for method development and validation in medicinal chemistry workflows.

Quote Request

Request a Quote for 3-Nitro-6-propylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.